
Fmoc-(r)-3-amino-2-(2-methoxybenzyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-®-3-amino-2-(2-methoxybenzyl)propanoic acid is a derivative of amino acids, specifically designed for use in peptide synthesis. The compound is characterized by the presence of a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used to protect the amino group during peptide synthesis. The presence of the methoxybenzyl group adds to its unique chemical properties, making it a valuable compound in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-®-3-amino-2-(2-methoxybenzyl)propanoic acid typically involves the protection of the amino group with the Fmoc group, followed by the introduction of the methoxybenzyl group. The reaction conditions often include the use of base catalysts and organic solvents to facilitate the reactions. For example, the Fmoc group can be introduced using Fmoc-Cl in the presence of a base like triethylamine, while the methoxybenzyl group can be introduced through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can handle the repetitive steps of deprotection and coupling, ensuring high yield and purity of the final product. The use of high-performance liquid chromatography (HPLC) is common to purify the compound and ensure its quality.
Chemical Reactions Analysis
Types of Reactions
Fmoc-®-3-amino-2-(2-methoxybenzyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to remove the Fmoc group, revealing the free amino group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Piperidine is commonly used to remove the Fmoc group.
Substitution: Nucleophiles like sodium hydride can be used to substitute the methoxy group.
Major Products Formed
The major products formed from these reactions include deprotected amino acids, substituted benzyl derivatives, and oxidized products like aldehydes and acids.
Scientific Research Applications
Fmoc-®-3-amino-2-(2-methoxybenzyl)propanoic acid is widely used in:
Chemistry: As a building block in peptide synthesis.
Biology: In the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Industry: In the production of synthetic peptides for research and commercial purposes
Mechanism of Action
The mechanism of action of Fmoc-®-3-amino-2-(2-methoxybenzyl)propanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The methoxybenzyl group can participate in various chemical reactions, adding to the versatility of the compound. The molecular targets and pathways involved include the formation of peptide bonds and the stabilization of intermediate structures during synthesis .
Comparison with Similar Compounds
Similar Compounds
- Fmoc-®-3-amino-2-(2-hydroxybenzyl)propanoic acid
- Fmoc-®-3-amino-2-(2-chlorobenzyl)propanoic acid
- Fmoc-®-3-amino-2-(2-nitrobenzyl)propanoic acid
Uniqueness
Fmoc-®-3-amino-2-(2-methoxybenzyl)propanoic acid is unique due to the presence of the methoxy group, which imparts specific chemical properties such as increased electron density and reactivity. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C26H25NO5 |
|---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
(2R)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-(2-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C26H25NO5/c1-31-24-13-7-2-8-17(24)14-18(25(28)29)15-27-26(30)32-16-23-21-11-5-3-9-19(21)20-10-4-6-12-22(20)23/h2-13,18,23H,14-16H2,1H3,(H,27,30)(H,28,29)/t18-/m1/s1 |
InChI Key |
KXFQYMQTBPCLJA-GOSISDBHSA-N |
Isomeric SMILES |
COC1=CC=CC=C1C[C@H](CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Canonical SMILES |
COC1=CC=CC=C1CC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


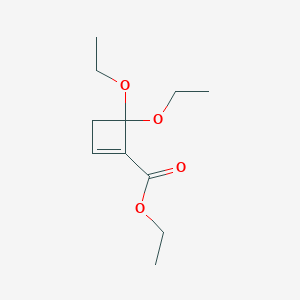
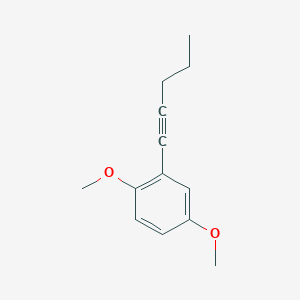

![Ethyl 2-[2-(trifluoromethyl)pyrimidin-4-yl]acetate](/img/structure/B13980277.png)
![N-methyl-2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxyethanamine](/img/structure/B13980284.png)
![(7-nitro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-3-yl)methanol](/img/structure/B13980285.png)
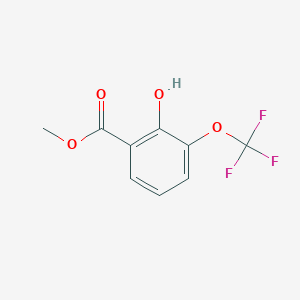
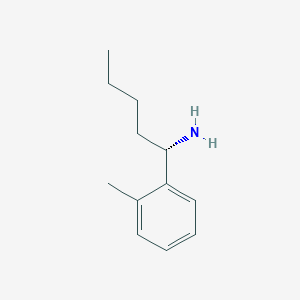
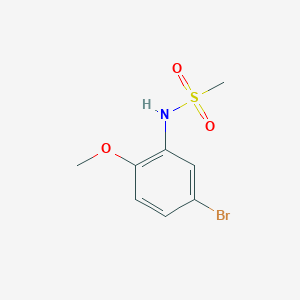
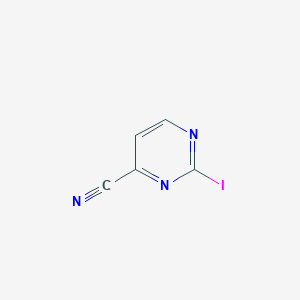
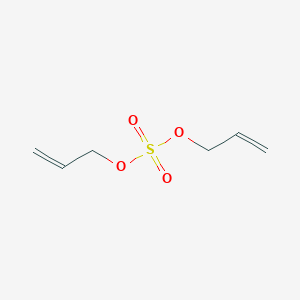
![4,4,5,5-Tetramethyl-2-[4-(oxetan-3-yloxy)phenyl]-1,3,2-dioxaborolane](/img/structure/B13980327.png)
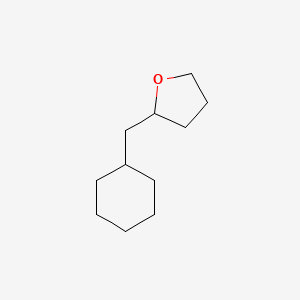
![2-(2-(6-Aminopyridin-3-yl)-4-morpholinothieno[3,2-d]pyrimidin-6-yl)propan-2-ol](/img/structure/B13980373.png)
